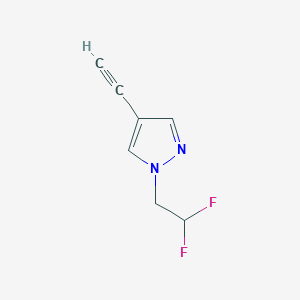1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole
CAS No.: 1855890-49-1
Cat. No.: VC2897145
Molecular Formula: C7H6F2N2
Molecular Weight: 156.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1855890-49-1 |
|---|---|
| Molecular Formula | C7H6F2N2 |
| Molecular Weight | 156.13 g/mol |
| IUPAC Name | 1-(2,2-difluoroethyl)-4-ethynylpyrazole |
| Standard InChI | InChI=1S/C7H6F2N2/c1-2-6-3-10-11(4-6)5-7(8)9/h1,3-4,7H,5H2 |
| Standard InChI Key | PYGXXQOBZUZYHQ-UHFFFAOYSA-N |
| SMILES | C#CC1=CN(N=C1)CC(F)F |
| Canonical SMILES | C#CC1=CN(N=C1)CC(F)F |
Introduction
Chemical Identity and Structural Properties
1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole is identified by several key chemical identifiers that facilitate its recognition in scientific literature and chemical databases.
Basic Chemical Information
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1855890-49-1 |
| Molecular Formula | C₇H₆F₂N₂ |
| Molecular Weight | 156.13 g/mol |
| IUPAC Name | 1-(2,2-difluoroethyl)-4-ethynylpyrazole |
| Standard InChI | InChI=1S/C7H6F2N2/c1-2-6-3-10-11(4-6)5-7(8)9/h1,3-4,7H,5H2 |
| Standard InChIKey | PYGXXQOBZUZYHQ-UHFFFAOYSA-N |
| SMILES | C#CC1=CN(N=C1)CC(F)F |
The compound possesses a pyrazole core with an ethynyl group (C≡CH) at position 4 and a 2,2-difluoroethyl group (-CH₂CF₂H) attached to the N1 position of the pyrazole ring .
Physical Properties
Based on available data and predictions, 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole exhibits the following physical characteristics:
| Physical Property | Value |
|---|---|
| Physical State | Solid (at standard conditions) |
| Boiling Point | 212.4±40.0 °C (Predicted) |
| Density | 1.13±0.1 g/cm³ (Predicted) |
| pKa | 0.00±0.10 (Predicted) |
These properties influence the compound's behavior in chemical reactions, solubility characteristics, and potential formulation approaches for pharmaceutical applications .
Structural Features and Reactivity
The compound contains several key structural features that contribute to its reactivity and potential applications:
-
The pyrazole ring provides a heterocyclic core with aromatic character, contributing to the compound's stability while offering sites for further functionalization.
-
The ethynyl group (-C≡CH) at the 4-position serves as a reactive handle for various transformations, particularly in click chemistry and cross-coupling reactions, making it valuable for synthetic chemistry applications.
-
The 2,2-difluoroethyl group enhances metabolic stability and can modify the lipophilicity of the compound, properties that are particularly valuable in medicinal chemistry applications.
The presence of these functional groups creates a molecule with multiple reactive sites, allowing for diverse chemical transformations and potentially rich biological activity profiles.
Synthesis and Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole typically follows multi-step reaction pathways, with several possible approaches depending on the starting materials and desired purity.
Key Synthetic Steps
A potential synthetic route might involve:
-
Pyrazole Core Formation: Initial synthesis of a suitable pyrazole precursor through condensation reactions of hydrazines with appropriate dicarbonyl compounds.
-
Ethynyl Group Introduction: The ethynyl group can be introduced via palladium-catalyzed cross-coupling reactions (such as Sonogashira coupling) from a halogenated pyrazole intermediate, or through direct C-H functionalization strategies.
-
N-Alkylation: The final step would involve N-alkylation of the pyrazole nitrogen with a suitable difluoroethyl donor, such as 2,2-difluoroethyl tosylate or similar leaving group-activated precursors.
Purification and Characterization
After synthesis, the compound would typically be purified using techniques such as:
-
Column chromatography
-
Recrystallization
-
Preparative HPLC
Characterization would involve spectroscopic methods including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)
-
Infrared spectroscopy (especially for confirming the presence of the C≡C bond)
-
Mass spectrometry for molecular weight confirmation
-
Elemental analysis for purity determination
Comparative Analysis with Related Compounds
To better understand the significance and unique properties of 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole, it is valuable to compare it with structurally related compounds.
Comparison with 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (CAS: 1006442-51-8) is a structural analog that differs primarily in the 4-position substituent:
| Property | 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole | 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole |
|---|---|---|
| Molecular Formula | C₇H₆F₂N₂ | C₅H₅F₂N₃O₂ |
| Molecular Weight | 156.13 g/mol | 177.11 g/mol |
| 4-Position Substituent | Ethynyl (-C≡CH) | Nitro (-NO₂) |
| Key Difference | Contains a reactive alkyne group | Contains a strongly electron-withdrawing nitro group |
| Potential Applications | Click chemistry, cross-coupling | Reduction to amine, nucleophilic substitution |
The nitro group in the related compound significantly alters the electronic distribution within the pyrazole ring, likely affecting its reactivity and potential biological properties compared to the ethynyl derivative .
Relationship to 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole
Another related compound is 1-(difluoromethyl)-4-ethynyl-1H-pyrazole, which differs in the N-substituent:
| Property | 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole | 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole |
|---|---|---|
| Molecular Formula | C₇H₆F₂N₂ | C₆H₄F₂N₂ |
| Molecular Weight | 156.13 g/mol | 142.11 g/mol |
| N-Substituent | 2,2-Difluoroethyl (-CH₂CF₂H) | Difluoromethyl (-CF₂H) |
| Key Difference | Contains an additional methylene group | Difluoromethyl directly attached to nitrogen |
The additional methylene group in 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole creates greater conformational flexibility and potentially different physicochemical properties compared to the 1-(difluoromethyl) analog.
Current Research and Development Status
The current research landscape for 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole is primarily focused on its potential as a synthetic building block rather than as a final product with specific applications.
Research Challenges
Several challenges exist in the research and development of this compound:
-
Limited Published Literature: There appears to be relatively limited published information specifically about this compound, suggesting it may be a newer synthetic target or primarily used in proprietary research.
-
Synthetic Optimization Needs: The multi-step synthesis likely requires optimization for scale-up and cost-effective production.
-
Biological Activity Characterization: Comprehensive evaluation of its biological activities appears to be still in development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume